molecular formula C10H9FO4 B14226729 9-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid CAS No. 823797-33-7

9-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Cat. No.: B14226729
CAS No.: 823797-33-7
M. Wt: 212.17 g/mol
InChI Key: WOCNVZQOPFNMEO-UHFFFAOYSA-N
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Description

9-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid: is a chemical compound that belongs to the class of benzodioxepines. This compound is characterized by the presence of a fluorine atom at the 9th position, a carboxylic acid group at the 6th position, and a benzodioxepine ring structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves multiple steps. One common method involves the use of 2,4-dibromoalkylbutyrate as a raw material. The synthesis proceeds through a three-step reaction process, which includes bromination, dehydrobromination, and cyclization . The reaction conditions are generally mild, and the process does not require the use of expensive catalysts like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The raw materials are readily available, and the reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 9-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted benzodioxepine derivatives.

Scientific Research Applications

9-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: 9-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to the presence of the benzodioxepine ring structure and the specific positioning of the fluorine atom and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

823797-33-7

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

6-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-9-carboxylic acid

InChI

InChI=1S/C10H9FO4/c11-7-3-2-6(10(12)13)8-9(7)15-5-1-4-14-8/h2-3H,1,4-5H2,(H,12,13)

InChI Key

WOCNVZQOPFNMEO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2OC1)F)C(=O)O

Origin of Product

United States

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